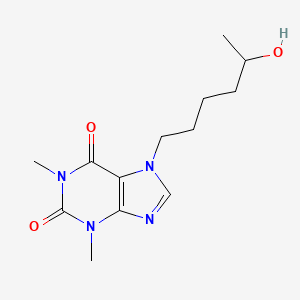

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine

Descripción general

Descripción

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine has been identified as an effective anti-inflammatory agent. It functions through several mechanisms:

- Phosphatidic Acid Inhibition : The compound inhibits the production of phosphatidic acid during inflammatory responses, which is crucial in managing conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .

- Chitinase Inhibition : This compound has been shown to inhibit mammalian chitinases such as CHI3L1, which are involved in various inflammatory disorders. Studies indicate that it can reduce IL-8 production and modulate inflammatory pathways .

Case Study: Inflammatory Bowel Disease

In murine models of colitis induced by trinitrobenzenesulfonic acid (TNBS), administration of this compound resulted in significant attenuation of colonic inflammation and fibrosis . This suggests its potential as a therapeutic agent for IBD.

Immunomodulatory Effects

The compound acts as an immunomodulator, influencing immune responses beneficially. It has shown promise in:

- Reducing Cytokine Production : In vitro studies demonstrated that treatment with this compound could significantly decrease the secretion of pro-inflammatory cytokines such as TNFα and INFγ while enhancing the production of anti-inflammatory cytokines like IL-10 .

Cancer Treatment Applications

Research indicates that this compound may have anticancer properties:

- Tumor Growth Inhibition : In xenograft models, this compound exhibited significant inhibition of tumor growth compared to control groups, with rates reaching up to 60% at doses of 20 mg/kg .

- Mechanistic Insights : The anticancer effects are linked to its ability to induce apoptosis in cancer cells while sparing normal cells, which presents a promising therapeutic advantage .

Case Study: Breast Cancer

In studies involving breast cancer cell lines (MCF-7), treatment with this compound led to significant apoptosis induction, indicating its potential as a targeted cancer therapy .

Metabolic Disorders

The compound has been explored for its effects on metabolic conditions such as type 1 diabetes mellitus:

- Insulin Sensitivity Improvement : As a major metabolite of pentoxifylline, it has been investigated for its role in improving insulin sensitivity and glycemic control . Clinical trials have suggested that it may help manage blood glucose levels effectively.

Dermatological Applications

In dermatology, this compound has been utilized for its anti-inflammatory properties:

- Treatment of Skin Conditions : It has shown efficacy in conditions like Behçet's disease and leprosy by alleviating systemic symptoms and reducing inflammation . Its ability to enhance erythrocyte deformability may contribute to improved outcomes in patients with these conditions.

Summary Table of Applications

Propiedades

Número CAS |

53547-04-9 |

|---|---|

Fórmula molecular |

C13H20N4O3 |

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

7-(5-hydroxyhexyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8-9,18H,4-7H2,1-3H3 |

Clave InChI |

HSUAWWZANQUYQS-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.